molecular formula C31H53NO23 B12086396 alpha-D-Glucosyl Acarbose D-Fructose IMpurity

alpha-D-Glucosyl Acarbose D-Fructose IMpurity

Cat. No.: B12086396
M. Wt: 807.7 g/mol
InChI Key: MEPXIUXMJVDQJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alpha-D-Glucosyl Acarbose D-Fructose IMpurity involves multiple steps, including glycosylation reactions. The process typically starts with the preparation of the glucopyranosyl donor and the fructose acceptor. The reaction conditions often involve the use of catalysts such as glycosyltransferases to facilitate the formation of the glycosidic bond .

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis due to its specificity and efficiency. Enzymatic methods are preferred over chemical synthesis because they offer higher yields and fewer by-products . The process is carried out under controlled conditions to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Glucosyl Acarbose D-Fructose IMpurity undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include glucosylated derivatives, alcohols, and acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Alpha-D-Glucosyl Acarbose D-Fructose IMpurity has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Alpha-D-Glucosyl Acarbose D-Fructose IMpurity involves the inhibition of alpha-glucosidase enzymes. These enzymes are responsible for the breakdown of complex carbohydrates into simple sugars. By inhibiting these enzymes, the compound reduces the absorption of glucose, thereby helping to manage blood sugar levels . The molecular targets include intestinal glucoamylase, sucrase, maltase, and isomaltase .

Comparison with Similar Compounds

Uniqueness: Alpha-D-Glucosyl Acarbose D-Fructose IMpurity is unique due to its specific glycosylation pattern, which may result in distinct biological activities and interactions compared to other similar compounds .

Properties

Molecular Formula

C31H53NO23

Molecular Weight

807.7 g/mol

IUPAC Name

4-[5-[5-[3,4-dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,5,6-tetrahydroxyhexan-2-one

InChI

InChI=1S/C31H53NO23/c1-8-15(32-10-2-9(3-33)16(40)20(44)17(10)41)19(43)23(47)29(50-8)54-27-13(6-36)52-31(25(49)22(27)46)55-28-14(7-37)51-30(24(48)21(28)45)53-26(12(39)5-35)18(42)11(38)4-34/h2,8,10,12-37,39-49H,3-7H2,1H3

InChI Key

MEPXIUXMJVDQJW-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(=O)CO)O)CO)CO)O)O)NC4C=C(C(C(C4O)O)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.